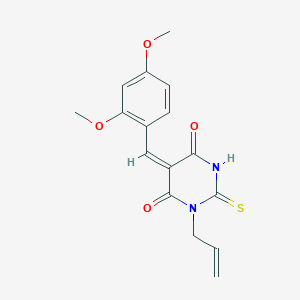
1-allyl-5-(2,4-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Descripción general
Descripción
1-allyl-5-(2,4-dimethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as "DMBPY" and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DMBPY has been studied for its potential applications in a variety of scientific research fields. One area of interest is its use as a fluorescent probe for the detection of DNA damage. DMBPY can selectively bind to DNA and fluoresce when it is damaged, making it a useful tool for studying the mechanisms of DNA damage and repair.
Another area of research is the potential use of DMBPY as a photosensitizer for photodynamic therapy. DMBPY has been shown to have phototoxic effects on cancer cells when exposed to light, making it a potential candidate for the development of new cancer treatments.
Mecanismo De Acción
The mechanism of action of DMBPY is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) when exposed to light. These ROS can cause oxidative damage to cells, leading to cell death. DMBPY may also interact with DNA and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
DMBPY has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMBPY can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. DMBPY has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMBPY in lab experiments is its specificity for DNA damage. DMBPY can selectively bind to damaged DNA, making it a useful tool for studying DNA repair mechanisms. However, one limitation of using DMBPY is its potential phototoxic effects. Care must be taken when handling DMBPY to avoid exposure to light, which can lead to cell death and false results.
Direcciones Futuras
There are several areas of future research for DMBPY. One area of interest is the development of new cancer treatments based on DMBPY's phototoxic effects. Researchers may also investigate the use of DMBPY as a fluorescent probe for other biomolecules, such as proteins and lipids. Another area of research is the development of new synthesis methods for DMBPY, with the goal of improving yield and purity. Overall, DMBPY has shown great potential for a variety of scientific research applications, and further study is warranted to fully understand its mechanisms and potential uses.
Propiedades
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-4-7-18-15(20)12(14(19)17-16(18)23)8-10-5-6-11(21-2)9-13(10)22-3/h4-6,8-9H,1,7H2,2-3H3,(H,17,19,23)/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLAPGAMDJDFNO-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




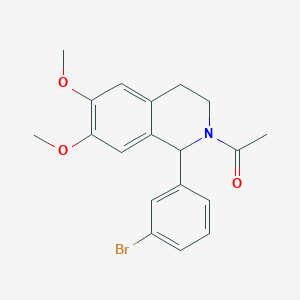
![diethyl [2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]malonate](/img/structure/B3839095.png)
![N'-[4-(dipropylamino)benzylidene]-4-fluorobenzohydrazide](/img/structure/B3839103.png)
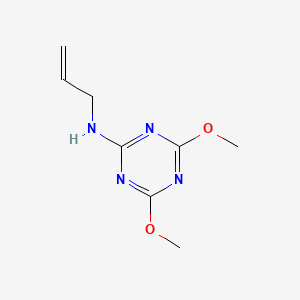

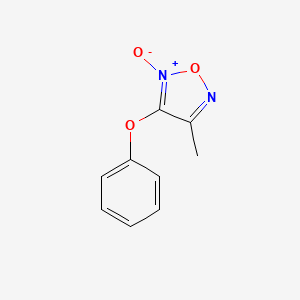
![1-methyl-3-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B3839140.png)

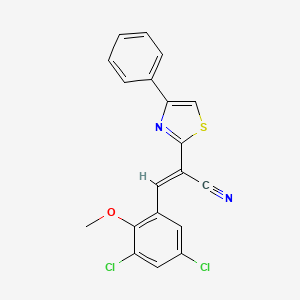
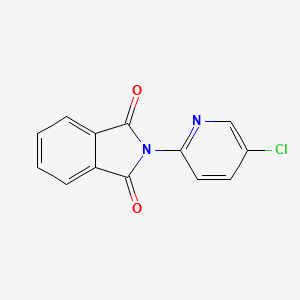

![5-methyl-2-phenyl-4-{[(2,4,6-tribromophenyl)amino]methylene}-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3839177.png)
![3-benzoyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B3839182.png)